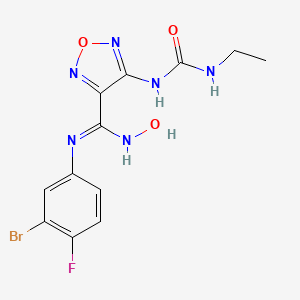

Ido1-IN-22

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12BrFN6O3 |

|---|---|

Molecular Weight |

387.16 g/mol |

IUPAC Name |

1-[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]-3-ethylurea |

InChI |

InChI=1S/C12H12BrFN6O3/c1-2-15-12(21)17-11-9(19-23-20-11)10(18-22)16-6-3-4-8(14)7(13)5-6/h3-5,22H,2H2,1H3,(H,16,18)(H2,15,17,20,21) |

InChI Key |

XSNUQYQJULXZFX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO |

Origin of Product |

United States |

Foundational & Exploratory

The Role of IDO1 Inhibition in Tryptophan Metabolism: A Technical Guide to Epacadostat (INCB024360)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Ido1-IN-22" did not yield any publicly available information, suggesting it may be an internal designation or a novel compound not yet described in scientific literature. This guide will therefore focus on a well-characterized and clinically evaluated selective IDO1 inhibitor, Epacadostat (INCB024360) , to provide a comprehensive technical overview of the role of IDO1 inhibition in tryptophan metabolism.

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[1][2] Upregulated in many pathological conditions, including cancer, IDO1 activity leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[3][4] This creates a tolerogenic microenvironment that allows tumors to evade immune surveillance. Epacadostat (INCB024360) is a potent and selective, orally bioavailable inhibitor of the IDO1 enzyme.[4][5] By competitively blocking the catalytic activity of IDO1, epacadostat restores local tryptophan levels and reduces kynurenine production, thereby reversing IDO1-mediated immunosuppression and enhancing anti-tumor immune responses.[4][6] This document provides a detailed technical overview of the mechanism of action of epacadostat, its quantitative pharmacological properties, and the experimental protocols used for its characterization.

The Tryptophan Catabolic Pathway and the Role of IDO1

The catabolism of tryptophan via the kynurenine pathway is a central metabolic route with significant implications for immune regulation.[2] IDO1, along with the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO), initiates this pathway by converting L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.[1]

The immunosuppressive effects of IDO1 activation are twofold:

-

Tryptophan Depletion: The local depletion of tryptophan triggers a stress response in effector T cells, leading to cell cycle arrest and anergy.[3]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), which promotes the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs) and induces apoptosis in effector T cells.[1][4]

Mechanism of Action of Epacadostat

Epacadostat is a hydroxyamidine-containing small molecule that acts as a potent and selective inhibitor of the IDO1 enzyme.[4] It functions as a reversible, competitive inhibitor with respect to the substrate tryptophan.[7][8] By binding to the heme cofactor within the active site of IDO1, epacadostat prevents the binding of tryptophan and its subsequent degradation to N-formylkynurenine.[4] This leads to a restoration of local tryptophan concentrations and a reduction in the production of immunosuppressive kynurenine.[6]

Quantitative Data for Epacadostat

The pharmacological properties of epacadostat have been extensively characterized through in vitro and in vivo studies.

Table 1: In Vitro Potency of Epacadostat

| Assay Type | System | Species | IC50 | Reference(s) |

| Enzymatic Assay | Recombinant IDO1 | Human | 71.8 nM | [8] |

| Cell-based Assay | HeLa cells | Human | ~10 nM | [5][8] |

| Cell-based Assay | HEK293/MSR cells | Mouse | 52.4 nM | [9] |

| Cell-based Assay | SKOV-3 cells | Human | 17.63 nM | [10] |

Selectivity: Epacadostat exhibits high selectivity for IDO1, with over 1,000-fold greater potency against IDO1 compared to IDO2 and TDO.[8][11]

Table 2: Pharmacokinetic Parameters of Epacadostat in Humans (Phase I Study)

| Parameter | Value | Reference(s) |

| Time to Maximum Concentration (Tmax) | ~2 hours | [12] |

| Dose Proportionality | Approximately dose-proportional plasma exposure | [12] |

| In vivo IC50 (estimated) | ~70 nM | [13] |

Experimental Protocols

IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant IDO1.

Principle: Recombinant human IDO1 is incubated with the substrate L-tryptophan in the presence of co-factors. The production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, is monitored by measuring the increase in absorbance at 321 nm.

Detailed Methodology:

-

Reagents: Recombinant human IDO1, L-tryptophan, potassium phosphate buffer (pH 6.5), ascorbate, methylene blue, catalase.[14]

-

Procedure: a. Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, methylene blue, and catalase.[14] b. Add recombinant IDO1 to the reaction mixture.[14] c. Add varying concentrations of epacadostat or vehicle control. d. Initiate the reaction by adding L-tryptophan.[14] e. Continuously monitor the absorbance at 321 nm at room temperature to determine the initial reaction rate.[14]

-

Data Analysis: Calculate the percent inhibition for each concentration of epacadostat and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kynurenine Production Assay

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.

Principle: Human cancer cell lines that express IDO1 (e.g., HeLa, SKOV-3) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The cells are then treated with the test compound, and the amount of kynurenine secreted into the cell culture medium is quantified.

Detailed Methodology:

-

Cell Culture: Plate HeLa or SKOV-3 cells in 96-well plates and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with IFN-γ to induce IDO1 expression.[15]

-

Compound Treatment: Add serial dilutions of epacadostat or vehicle control to the cells and incubate for 48-72 hours.[15]

-

Kynurenine Measurement: a. Collect the cell culture supernatant. b. Add trichloroacetic acid to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine. c. After incubation and centrifugation, mix the supernatant with Ehrlich's reagent. d. Measure the absorbance at 480 nm.

-

Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in the cell culture supernatants and determine the IC50 value of epacadostat.

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the anti-tumor efficacy of the compound in animal models.

Principle: Immunocompetent mice are implanted with syngeneic tumor cells that express IDO1. The mice are then treated with the test compound, and tumor growth is monitored over time.

Detailed Methodology:

-

Animal Model: Use immunocompetent mice (e.g., Balb/c or C57BL/6) and syngeneic tumor cell lines (e.g., CT26 colon carcinoma).[9]

-

Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

-

Treatment: Once tumors are established, administer epacadostat orally at various doses and schedules (e.g., twice daily).[9]

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Pharmacodynamic Analysis: Collect plasma and tumor tissue to measure tryptophan and kynurenine levels by LC-MS/MS to confirm target engagement.[16]

-

Data Analysis: Compare tumor growth in the treated groups to the vehicle control group to determine the extent of tumor growth inhibition.

Conclusion

Epacadostat is a potent and selective inhibitor of IDO1 that has demonstrated significant preclinical and early clinical activity in reversing IDO1-mediated immunosuppression. The data and experimental protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on the inhibition of tryptophan metabolism as a therapeutic strategy. While the clinical development of epacadostat has faced challenges, the understanding of its mechanism of action and the methodologies for its characterization remain highly relevant for the continued exploration of IDO1 and the broader kynurenine pathway as therapeutic targets.

References

- 1. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan Catabolism and Cancer Immunotherapy Targeting IDO Mediated Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 6. What is Epacadostat used for? [synapse.patsnap.com]

- 7. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]

- 8. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of epacadostat, a novel IDO1 inhibitor in mouse plasma by LC-MS/MS and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Biological Function of Ido1-IN-22

Notice: Information regarding a specific molecule designated "Ido1-IN-22" is not available in the public domain based on a comprehensive search of scientific literature. The following guide provides a detailed overview of the biological function of Indoleamine 2,3-dioxygenase 1 (IDO1), the target of IDO1 inhibitors, which is likely the intended subject of interest. This document is structured to serve as a technical resource for researchers, scientists, and drug development professionals.

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3][4][5][6][7] This enzymatic activity has profound consequences for the immune system, particularly in the context of cancer and autoimmune diseases.[4][6][8] Overexpression of IDO1 in the tumor microenvironment is a key mechanism of immune escape, allowing malignant cells to evade eradication by the immune system.[2][4][9] Consequently, the development of small molecule inhibitors targeting IDO1 has become a promising therapeutic strategy in oncology.[2][9] This guide will delve into the core biological functions of IDO1, the mechanism of its enzymatic action, its role in pathology, and the experimental protocols used to assess its activity.

Core Biological Function of IDO1

IDO1 is an immunomodulatory enzyme that suppresses T-cell and NK-cell function, promotes the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and supports angiogenesis.[4] The immunosuppressive effects of IDO1 are mediated through two primary mechanisms:

-

Tryptophan Depletion: The depletion of L-tryptophan in the local microenvironment triggers a stress response in T cells via the activation of the general control nonderepressible 2 (GCN2) kinase.[2][8] This leads to an accumulation of uncharged tRNA, which impairs T-cell activation and proliferation.[2]

-

Accumulation of Kynurenine and its Metabolites: The enzymatic conversion of tryptophan by IDO1 produces L-kynurenine (Kyn) and other downstream metabolites.[1][2][3][5] These metabolites, particularly kynurenine, act as signaling molecules that can induce the apoptosis of effector T cells and promote the differentiation of naïve T cells into immunosuppressive Tregs.[2][8] Kynurenine is a ligand for the aryl hydrocarbon receptor (AHR), and its activation contributes to the immunosuppressive phenotype.[8][10]

IDO1 is not typically expressed in most tissues under normal physiological conditions but can be induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[6][8] Its expression is observed in various cell types, including dendritic cells, macrophages, and endothelial cells.[8] In the context of cancer, many tumor cells constitutively express IDO1, which correlates with a poor prognosis and resistance to therapy.[1][2][8]

Signaling Pathways and Regulatory Mechanisms

The expression and activity of IDO1 are tightly regulated by a complex network of signaling pathways.

Quantitative Data on IDO1 Activity

Due to the absence of data for a specific "this compound" molecule, this section provides a template for how such data would be presented. For a given IDO1 inhibitor, the following quantitative metrics are typically reported:

| Parameter | Description | Typical Value Range |

| IC50 (Enzymatic) | The concentration of an inhibitor required to reduce the enzymatic activity of purified IDO1 by 50%. | nM to µM |

| IC50 (Cellular) | The concentration of an inhibitor required to reduce IDO1 activity by 50% in a cellular context. | nM to µM |

| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | nM to µM |

| Kyn/Trp Ratio | A biomarker of IDO1 activity in vivo, representing the ratio of kynurenine to tryptophan concentrations in plasma or tissue. | Varies by species and disease state |

Experimental Protocols

The characterization of IDO1 activity and the evaluation of its inhibitors involve a variety of in vitro and in vivo assays.

IDO1 Enzyme Activity Assay

This assay directly measures the catalytic activity of purified recombinant IDO1 or IDO1 in cell lysates.

-

Principle: The assay quantifies the production of N-formylkynurenine or its hydrolyzed product, kynurenine, from the substrate L-tryptophan.

-

Reagents:

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

L-tryptophan (substrate, e.g., 400 µM)

-

Ascorbic acid (reducing agent, e.g., 20 mM)

-

Methylene blue (electron carrier, e.g., 10 µM)

-

Catalase (to remove H2O2, e.g., 100 µg/mL)

-

Purified recombinant IDO1 or cell lysate

-

Trichloroacetic acid (TCA) (to stop the reaction)

-

-

Procedure:

-

Prepare the reaction mixture containing buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Add the IDO1 enzyme source to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant for kynurenine concentration using high-performance liquid chromatography (HPLC).[7]

-

-

Data Analysis: Kynurenine production is quantified by comparing the peak area to a standard curve. Enzyme activity is typically expressed as the amount of kynurenine produced per unit time per amount of protein.

Cellular IDO1 Activity Assay

This assay measures IDO1 activity in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.

-

Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or HEK293 cells expressing IDO1, or IFN-γ-stimulated cancer cell lines like MCF-7) and the conversion of tryptophan to kynurenine in the cell culture supernatant is measured.

-

Procedure:

-

Plate cells and allow them to adhere.

-

Induce IDO1 expression (e.g., with IFN-γ) if necessary.

-

Treat cells with varying concentrations of the IDO1 inhibitor.

-

Add L-tryptophan to the culture medium.

-

Incubate for a specified time (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Analyze the supernatant for kynurenine concentration by HPLC or other methods.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.

Conclusion

IDO1 is a pivotal enzyme in the regulation of immune responses, and its dysregulation is a hallmark of several pathologies, most notably cancer. The biological functions of IDO1, centered on the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites, make it an attractive target for therapeutic intervention. While specific data on "this compound" is unavailable, the principles and methodologies outlined in this guide provide a comprehensive framework for understanding and evaluating the biological function of any IDO1 inhibitor. Further research into novel and potent IDO1 inhibitors holds the promise of new therapeutic avenues for a range of diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. fortislife.com [fortislife.com]

- 3. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 5. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]

- 9. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 10. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of IDO1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunomodulatory enzyme and a key target in cancer immunotherapy. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 orchestrates an immunosuppressive microenvironment that facilitates tumor immune evasion. This technical guide provides an in-depth overview of the core principles of IDO1-mediated immune suppression, the therapeutic rationale for its inhibition, and detailed methodologies for the evaluation of IDO1 inhibitors. While this guide focuses on the broader class of IDO1 inhibitors, it is important to note that a specific compound designated "Ido1-IN-22" was not identifiable in the public scientific literature at the time of writing. The principles, pathways, and protocols detailed herein are, however, directly applicable to the preclinical and clinical assessment of any novel IDO1-targeting agent.

The Core Mechanism: IDO1-Mediated Immune Suppression

IDO1 is a heme-containing enzyme that initiates the degradation of the essential amino acid L-tryptophan (L-Trp) into N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).[1][2][3] This enzymatic activity has profound consequences for the immune system, primarily through two interconnected mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment (TME) induces a state of amino acid starvation for immune cells, particularly T lymphocytes.[3][4] This triggers a stress-response pathway mediated by the General Control Nonderepressible 2 (GCN2) kinase, leading to T-cell anergy, cell cycle arrest, and apoptosis.[1][5]

-

Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites acts as a signaling molecule, actively promoting an immunosuppressive milieu. Kynurenine serves as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, upon activation, drives the differentiation of naïve T cells into regulatory T cells (Tregs) and promotes the production of anti-inflammatory cytokines.[5][6]

The net effect of IDO1 activity is a multifaceted suppression of anti-tumor immunity, characterized by:

-

Inhibition of effector T cell and Natural Killer (NK) cell proliferation and function.[5][7]

-

Promotion of the generation and activity of immunosuppressive Tregs and Myeloid-Derived Suppressor Cells (MDSCs).[3][5]

-

Induction of a tolerogenic phenotype in dendritic cells (DCs), impairing their ability to present tumor antigens and activate effector T cells.[8][9]

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream immunomodulatory effects.

Quantitative Data on IDO1 Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes publicly available quantitative data for other well-characterized IDO1 inhibitors to provide a comparative framework.

| Compound | Target(s) | In Vitro IC50 (IDO1) | Cellular EC50 (IDO1) | Notes | Reference(s) |

| Epacadostat (INCB024360) | IDO1 | ~10-70 nM | ~12-19 nM | Potent and selective IDO1 inhibitor. Has undergone extensive clinical investigation. | [7][10] |

| Linrodostat (BMS-986205) | IDO1 | ~1.7 nM | ~1.1-1.7 nM | An irreversible inhibitor of IDO1. | [11] |

| Navoximod (GDC-0919) | IDO1/TDO | IDO1: ~7 nM (Ki) | ~75 nM | Dual inhibitor of IDO1 and Tryptophan 2,3-dioxygenase (TDO). | [7] |

| Indoximod (1-Methyl-D-tryptophan) | IDO Pathway | Weak inhibitor | ~70 nM (mTORC1 rescue) | Tryptophan mimetic that can reverse mTORC1 inhibition caused by tryptophan depletion. | [7] |

| PF-06840003 | IDO1 | - | - | A selective, orally bioavailable IDO1 inhibitor. | [11] |

| IDO2-IN-1 | IDO2 > IDO1 | IDO1: 411 nM | IDO1: 633 nM | More potent inhibitor of IDO2 than IDO1. | [4] |

Experimental Protocols

The evaluation of IDO1 inhibitors requires a multi-tiered approach, encompassing biochemical assays, cell-based functional assays, and in vivo models.

In Vitro Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound on purified recombinant IDO1 enzyme.

Methodology:

-

Reagents and Materials:

-

Purified recombinant human IDO1 protein

-

L-tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase (to remove H₂O₂)

-

Potassium phosphate buffer (pH 6.5)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA) for reaction termination

-

96-well microplates

-

Spectrophotometer or HPLC system

-

-

Procedure: a. Prepare an assay mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase. b. Add the purified IDO1 enzyme to the mixture. c. Add serial dilutions of the test compound to the wells of a 96-well plate. d. Initiate the enzymatic reaction by adding L-tryptophan. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). f. Terminate the reaction by adding TCA. This also serves to hydrolyze the initial product, N-formylkynurenine, to kynurenine. g. Centrifuge the plate to pellet precipitated proteins. h. Measure the kynurenine concentration in the supernatant. This can be done colorimetrically by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde) and measuring absorbance at 480 nm, or more accurately by HPLC with UV detection.[12][13]

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

-

The following diagram outlines the workflow for the in vitro enzyme inhibition assay.

Cell-Based IDO1 Functional Assay

Objective: To assess the ability of a compound to inhibit IDO1 activity in a cellular context.

Methodology:

-

Cell Line: A human cell line that expresses IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa, is commonly used.[12][15]

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours. c. Add serial dilutions of the test compound to the cells. d. Incubate for a further 24 hours. e. Collect the cell culture supernatant. f. Measure the kynurenine concentration in the supernatant using the same methods described for the in vitro enzyme assay.[15][16]

-

Data Analysis:

-

Calculate the percentage of inhibition of kynurenine production at each compound concentration.

-

Determine the EC50 value by fitting the dose-response curve.

-

T-Cell Co-culture Assay

Objective: To evaluate the ability of an IDO1 inhibitor to rescue T-cell proliferation and function from IDO1-mediated suppression.

Methodology:

-

Cell Types:

-

IDO1-expressing cells (e.g., IFN-γ-stimulated SKOV-3 cells or monocyte-derived dendritic cells).

-

Human T cells (e.g., purified from peripheral blood mononuclear cells (PBMCs) or a T-cell line like Jurkat).

-

-

Procedure: a. Co-culture the IDO1-expressing cells with T cells in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a mitogen). b. Add serial dilutions of the test compound to the co-culture. c. Incubate for 48-72 hours. d. Assess T-cell proliferation using methods such as:

- [³H]-thymidine incorporation: Measures DNA synthesis.

- CFSE or CellTrace Violet dilution: Measures cell division by flow cytometry. e. Measure cytokine production (e.g., IL-2, IFN-γ) in the supernatant by ELISA or multiplex bead array to assess T-cell effector function.[17]

-

Data Analysis:

-

Quantify the rescue of T-cell proliferation and cytokine production at each compound concentration.

-

Determine the EC50 for the rescue of T-cell function.

-

The following diagram illustrates the interplay of cells and the effect of an IDO1 inhibitor in a T-cell co-culture assay.

Signaling Pathways Targeted by IDO1 Modulation

The immunomodulatory effects of IDO1 are mediated through several key signaling pathways in immune cells. Understanding these pathways is crucial for elucidating the mechanism of action of IDO1 inhibitors.

-

GCN2 Pathway: In response to tryptophan depletion, uncharged tRNA accumulates, leading to the activation of the GCN2 kinase. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which globally inhibits protein synthesis and induces a program of integrated stress response, resulting in T-cell anergy and apoptosis.[1][5]

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation, and its activity is dependent on amino acid availability. Tryptophan depletion caused by IDO1 activity leads to the inhibition of mTORC1 signaling, further contributing to the suppression of T-cell proliferation.[6]

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Kynurenine, the product of IDO1-mediated tryptophan catabolism, is a potent endogenous ligand for the AhR. Activation of AhR in T cells and dendritic cells promotes the differentiation of Tregs and induces a tolerogenic phenotype, respectively.[5][6]

-

Non-canonical NF-κB and PI3K/Akt Signaling: Beyond its enzymatic function, IDO1 can also act as a signaling molecule, particularly in dendritic cells. This involves the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the IDO1 protein, leading to the activation of downstream signaling cascades, including the non-canonical NF-κB and PI3K/Akt pathways, which contribute to the maintenance of a tolerogenic state.[2][4][18]

The following diagram provides a simplified overview of the major signaling pathways affected by IDO1 activity.

Conclusion

The inhibition of IDO1 represents a promising strategy to overcome tumor-induced immunosuppression and enhance the efficacy of cancer immunotherapies. A thorough understanding of the underlying biology of the IDO1 pathway and the application of robust and reproducible experimental protocols are paramount for the successful development of novel IDO1 inhibitors. This guide provides a foundational framework for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of this important class of immunomodulatory agents. While the specific compound "this compound" remains to be characterized in the public domain, the methodologies and principles outlined herein will be instrumental in assessing its potential as a therapeutic agent.

References

- 1. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]

- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Indoleamine 2,3 Dioxygenase-1 by Immunostimulatory-DNA Limits Severity of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gain‑of‑function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dendritic cells, indoleamine 2,3 dioxygenase and acquired immune privilege - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IDO1 indoleamine 2,3-dioxygenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 15. oncotarget.com [oncotarget.com]

- 16. In Vitro Cytokine Licensing Induces Persistent Permissive Chromatin at the IDO1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural and Functional Features of the IDO1 Inhibitor Epacadostat

Disclaimer: The initially requested topic, "Ido1-IN-22," did not yield specific information in available databases. Therefore, this guide focuses on a well-characterized, potent, and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat (INCB024360) , to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of oncology, IDO1 has emerged as a critical immune checkpoint regulator.[2][3] Its overexpression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites known as kynurenines.[2][4] This metabolic reprogramming suppresses the proliferation and effector function of immune cells, particularly T-lymphocytes and Natural Killer (NK) cells, thereby enabling tumors to evade immune surveillance.[3][5]

Epacadostat (formerly INCB024360) is an investigational, orally bioavailable, small-molecule inhibitor designed to selectively target IDO1.[2][6] By blocking the enzymatic activity of IDO1, Epacadostat aims to restore local tryptophan levels, reverse the immunosuppressive effects of kynurenine, and reactivate anti-tumor immune responses.[2][5] This document provides a detailed examination of the structural features, mechanism of action, and pharmacological data of Epacadostat.

Structural Features of Epacadostat

Epacadostat is a novel chemical entity that incorporates several underutilized functional groups in its molecular structure, including a hydroxyamidine, a furazan, a bromide, and a sulfamide.[7][8] These components collectively contribute to its high potency, selectivity, and pharmacokinetic properties.[8]

Physicochemical Properties

The core structural and identifying information for Epacadostat is summarized in the table below.

| Property | Value |

| IUPAC Name | (Z)-N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(sulfamoylamino)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide[6] |

| Molecular Formula | C₁₁H₁₃BrFN₇O₄S[6] |

| Molecular Weight | 438.23 g/mol [6] |

| CAS Number | 1204669-58-8[6] |

| Chemical Class | Hydroxyamidine[5] |

Key Structural Motifs and Binding Model

The unique combination of functional groups in Epacadostat is critical for its interaction with the IDO1 active site. A proposed binding model suggests the following key interactions:

-

Hydroxyamidine Group: This is the crucial functional group responsible for the inhibitory activity. The hydroxyl moiety forms a coordinate covalent bond with the ferrous iron of the heme group within the IDO1 active site.[7]

-

m-Bromophenyl Group: This lipophilic group binds deep within a region of the active site known as pocket A.[7]

-

Furazan Ring: This electron-deficient heterocycle serves as a central scaffold.[9][10]

-

Aminoethyl-sulfamide Substituent: This polar side-chain projects out of the active site towards the solvent-exposed region (pocket B), contributing to the compound's pharmacokinetic profile by reducing the rate of glucuronidation.[7][8]

Extensive intramolecular hydrogen bonding contributes to a stabilized cis-conformation, which is believed to enhance the compound's cell permeability and oral bioavailability despite its high polar surface area.[7][8]

Mechanism of Action

Epacadostat is a potent and selective, competitive, and reversible inhibitor of the IDO1 enzyme.[1][6] Its mechanism of action is centered on preventing the metabolic degradation of tryptophan, thereby restoring immune cell function within the tumor microenvironment.

Enzymatic Inhibition

Epacadostat competitively blocks the binding of the substrate, L-tryptophan, to the IDO1 active site.[4] This inhibition prevents the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[11] The result is a decrease in the concentration of immunosuppressive kynurenine and a restoration of local tryptophan levels.[5]

Immunomodulatory Effects

By inhibiting IDO1, Epacadostat reverses the enzyme's immunosuppressive effects, leading to:

-

Enhanced T-Cell and NK-Cell Proliferation: Restored tryptophan levels alleviate the amino acid starvation-induced block on T-cell and NK-cell growth.[4][5]

-

Increased Pro-inflammatory Cytokine Production: The compound promotes the production of IFN-γ, a key cytokine in anti-tumor immunity.[5][11]

-

Reduced Regulatory T-Cell (Treg) Conversion: The decrease in kynurenine levels reduces the differentiation of naïve CD4+ T-cells into immunosuppressive Tregs.[4][5]

-

Activation of Dendritic Cells (DCs): Epacadostat treatment has been shown to increase the number of mature, CD86-high DCs, which are critical for initiating adaptive immune responses.[1][5]

The overall effect is a shift from an immunosuppressive to an immunostimulatory tumor microenvironment, rendering tumor cells more susceptible to immune-mediated destruction.

Caption: IDO1 pathway and inhibition by Epacadostat.

Quantitative Pharmacological Data

The following tables summarize key in vitro, in vivo, and clinical data for Epacadostat.

In Vitro Activity and Selectivity

| Assay | Species | IC₅₀ Value | Reference |

| IDO1 Enzymatic Assay | Human | 71.8 nM | [1][12] |

| IDO1 Cell-Based Assay (Kynurenine Production) | Human | ~10 nM | [5][11] |

| IDO1 Cell-Based Assay | Mouse | 52.4 nM | [5] |

| IDO1 Whole Blood Assay | Human | 125 nM | [8] |

| Selectivity vs. IDO2 | Human | >1000-fold | [1] |

| Selectivity vs. TDO | Human | >1000-fold | [1] |

Preclinical Pharmacokinetics (Oral Dosing)

| Species | Oral Bioavailability (F%) | Reference |

| Rat | 11% | [8] |

| Dog | 59% | [8] |

| Cynomolgus Monkey | 33% | [8] |

Clinical Efficacy (Combination with Pembrolizumab - ECHO-202/KEYNOTE-037 Trial)

| Cancer Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| All Patients | 53% | 74% | [13] |

| Melanoma Cohort | 58% | - | [1] |

Note: Despite promising early-phase results, the Phase III ECHO-301/KEYNOTE-252 trial of Epacadostat with pembrolizumab in melanoma did not meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key assays used to characterize Epacadostat.

IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme.

-

Enzyme Source: Recombinant human IDO1 with an N-terminal His tag is expressed in E. coli and purified.[11]

-

Reaction Components: The assay is typically performed at room temperature in a potassium phosphate buffer (pH 6.5). The reaction mixture contains:

-

Detection: The enzyme catalyzes the conversion of tryptophan to N'-formylkynurenine. The formation of this product is monitored continuously by measuring the increase in absorbance at 321 nm.[11]

-

Data Analysis: Initial reaction rates are calculated. The concentration of the inhibitor that causes 50% inhibition (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an IDO1 enzymatic inhibition assay.

Cell-Based Kynurenine Production Assay

This assay measures the inhibitory activity of a compound in a more physiologically relevant cellular context.

-

Cell Line: A human cell line that expresses IDO1 upon stimulation, such as HeLa cells or SKOV-3 ovarian cancer cells, is used.[11][14]

-

IDO1 Induction: Cells are typically treated with an inducing agent, most commonly Interferon-gamma (IFN-γ), to upregulate the expression of the IDO1 enzyme.[11]

-

Treatment: The IFN-γ-stimulated cells are then incubated with the test compound (Epacadostat) at various concentrations for a defined period (e.g., 24-72 hours).[11][14]

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Kynurenine Quantification: The concentration of kynurenine in the supernatant is measured, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

-

Data Analysis: The reduction in kynurenine production relative to vehicle-treated control cells is calculated to determine the IC₅₀ value.

Conclusion

Epacadostat is a potent and highly selective inhibitor of IDO1, characterized by a unique chemical structure that confers desirable pharmacological properties. By competitively blocking the degradation of tryptophan, it effectively reverses a key mechanism of tumor-induced immune suppression. Preclinical and early-phase clinical studies demonstrated its ability to modulate the tumor microenvironment and enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors. While later-stage clinical trials did not meet their primary endpoints, the study of Epacadostat has provided invaluable insights into the complexities of targeting the IDO1 pathway and continues to inform the development of next-generation immunomodulatory agents.

References

- 1. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]

- 2. What is Epacadostat used for? [synapse.patsnap.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 6. Epacadostat - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Preliminary Results from Phase I/II Study of Epacadostat in Combination with Pembrolizumab Demonstrates 53% Overall Response Rate across a Number of Cancer Types | Society for Immunotherapy of Cancer (SITC) [sitc.sitcancer.org]

- 14. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jitc.bmj.com [jitc.bmj.com]

In-Depth Technical Guide: Ido1-IN-22 Binding Affinity to IDO1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Ido1-IN-22 to its target, Indoleamine 2,3-dioxygenase 1 (IDO1). This document includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the relevant biological pathways and experimental workflows.

Core Data Presentation: this compound Binding Affinity

The binding affinity of this compound (also referred to as Compound 3) for IDO1 has been determined through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Assay Type | Target | IC50 Value |

| Biochemical Assay | Human IDO1 (hIDO1) | 67.4 nM[1][2][3] |

| Cellular Assay | Human IDO1 (hIDO1) in HeLa Cells | 17.6 nM[1][2][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to determine the binding affinity of inhibitors to IDO1. These protocols are based on established methods in the field.

Recombinant Human IDO1 (hIDO1) Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified hIDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

-

Test compound (this compound)

-

96-well microplate

Procedure:

-

A reaction mixture is prepared containing potassium phosphate buffer (50 mM, pH 6.5), L-Tryptophan (400 µM), methylene blue (10 µM), ascorbic acid (20 mM), and catalase (100 µg/mL).

-

The test compound, this compound, is serially diluted and added to the wells of the 96-well plate.

-

The enzymatic reaction is initiated by the addition of recombinant hIDO1 to the reaction mixture.

-

The plate is incubated at 37°C for a defined period, typically 30-60 minutes.

-

The reaction is terminated by the addition of 30% (w/v) trichloroacetic acid.

-

To hydrolyze the N-formylkynurenine product to kynurenine, the plate is incubated at 50°C for 30 minutes.

-

After centrifugation to remove precipitated protein, the supernatant is transferred to a new plate.

-

The amount of kynurenine produced is quantified by adding a solution of 2% (w/v) p-DMAB in acetic acid, which forms a colored product.

-

The absorbance is measured at 480 nm using a microplate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based IDO1 Inhibition Assay (HeLa Cells)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Materials:

-

HeLa cells

-

Human interferon-gamma (IFN-γ)

-

Cell culture medium

-

L-Tryptophan

-

Test compound (this compound)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well cell culture plate

Procedure:

-

HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.

-

To induce the expression of IDO1, the cells are treated with human IFN-γ (e.g., 10 ng/mL) for 24 hours.

-

The culture medium is then replaced with fresh medium containing a fixed concentration of L-Tryptophan and serial dilutions of this compound.

-

The cells are incubated for an additional 24-48 hours.

-

Aliquots of the cell culture supernatant are collected.

-

The enzymatic reaction in the supernatant is stopped, and the N-formylkynurenine is hydrolyzed to kynurenine by adding 6.1 N TCA and incubating at 50°C for 30 minutes.

-

The samples are centrifuged to remove any precipitate.

-

The kynurenine in the supernatant is quantified by adding 2% (w/v) p-DMAB in acetic acid and measuring the absorbance at 480 nm.

-

IC50 values are determined by analyzing the dose-response curve of the inhibitor.

Mandatory Visualizations

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and its impact on the tumor microenvironment.

Caption: A diagram of the IDO1 signaling pathway.

Experimental Workflow for IDO1 Inhibition Assay

This diagram outlines the general workflow for determining the inhibitory activity of a compound against IDO1.

Caption: Workflow for IDO1 inhibition determination.

References

Navigating the Kynurenine Pathway: A Technical Guide to the Selectivity of IDO1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in cancer immunology. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 orchestrates an immunosuppressive tumor microenvironment. The development of selective IDO1 inhibitors is a key strategy in immuno-oncology, aiming to restore anti-tumor immunity. This technical guide provides an in-depth analysis of the selectivity of a representative potent IDO1 inhibitor, using publicly available data on well-characterized compounds as a proxy for a specific, yet unidentified, molecule designated "Ido1-IN-22". The principles and methodologies outlined herein are broadly applicable to the evaluation of novel IDO1 inhibitors.

Core Concept: The Importance of Selectivity

The therapeutic rationale for targeting IDO1 lies in its role in converting tryptophan to kynurenine, which leads to T-cell starvation and the generation of immunosuppressive metabolites. However, two other enzymes, Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO), also catalyze this same reaction. While IDO1 is the primary isoform implicated in tumor immune evasion, the roles of IDO2 and TDO are less defined and may vary across different physiological and pathological contexts. Therefore, the selectivity of an inhibitor for IDO1 over IDO2 and TDO is a crucial parameter in its preclinical characterization, ensuring targeted engagement and minimizing potential off-target effects.

Quantitative Analysis of Inhibitor Selectivity

To illustrate the concept of selectivity, this guide presents data for well-documented IDO1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor. Selectivity is determined by comparing the IC50 values of an inhibitor against its primary target (IDO1) versus other related enzymes (IDO2 and TDO).

| Compound | IDO1 IC50 (nM) | IDO2 IC50 (nM) | TDO IC50 (nM) | Selectivity (IDO1 vs. IDO2) | Selectivity (IDO1 vs. TDO) |

| Epacadostat | 7.4 - 73 | >10,000 | >10,000 | >1000-fold | >1000-fold |

| BMS-986205 | ~9.5 | >10,000 | >50,000 | >1000-fold | >5000-fold |

| Roxy-WL | 1 | Not Reported | Not Reported | Not Reported | Not Reported |

| Aminotriazole 22 | 11,300 (enzymatic) | Not Reported | Not Reported | Not Reported | Not Reported |

| 23 - 67 (cellular) |

Note: Data is compiled from various public sources and may vary depending on the specific assay conditions. "Not Reported" indicates that the data was not found in the reviewed literature.

This table highlights the high selectivity of clinical-stage inhibitors like Epacadostat and BMS-986205 for IDO1. Such a selectivity profile is desirable to ensure that the therapeutic effect is mediated primarily through the inhibition of the intended target.

Experimental Protocols for Determining Inhibitor Selectivity

Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Both biochemical and cell-based assays are essential to fully characterize a compound's activity.

Biochemical Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1, IDO2, and TDO.

Principle: The enzymatic reaction involves the conversion of L-tryptophan to N-formylkynurenine, which is then often measured spectrophotometrically or by HPLC.

General Protocol:

-

Reagents:

-

Purified recombinant human IDO1, IDO2, or TDO enzyme.

-

L-tryptophan (substrate).

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

-

Cofactors and reducing agents (e.g., ascorbic acid, methylene blue, catalase).

-

Test inhibitor (e.g., this compound) at various concentrations.

-

Reaction termination solution (e.g., trichloroacetic acid).

-

-

Procedure:

-

The test inhibitor is pre-incubated with the enzyme in the assay buffer.

-

The reaction is initiated by the addition of L-tryptophan.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped by the addition of the termination solution.

-

The amount of product (N-formylkynurenine or its derivative, kynurenine) is quantified.

-

-

Data Analysis:

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a suitable model.

-

Cellular Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.

Principle: A human cell line that expresses IDO1 (e.g., HeLa or SKOV-3 cells) is used. IDO1 expression is often induced with interferon-gamma (IFN-γ). The inhibitor's effect on the production of kynurenine, which is secreted into the cell culture medium, is measured.

General Protocol:

-

Cell Culture:

-

Seed IDO1-expressing cells in a multi-well plate and allow them to adhere.

-

Induce IDO1 expression by treating the cells with IFN-γ for a specified time (e.g., 24 hours).

-

-

Inhibitor Treatment:

-

Treat the cells with various concentrations of the test inhibitor.

-

Incubate for a defined period (e.g., 24-48 hours).

-

-

Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant. A common method involves a colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which can be read on a plate reader. Alternatively, HPLC can be used for more precise quantification.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of kynurenine production at each inhibitor concentration.

-

Determine the cellular IC50 value.

-

Visualizing the Core Mechanisms

To better understand the biological context of IDO1 inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: The IDO1/TDO pathway and the mechanism of inhibition.

Caption: Workflow for determining inhibitor selectivity.

Conclusion

The selective inhibition of IDO1 over IDO2 and TDO is a critical attribute for the development of targeted cancer immunotherapies. This guide has outlined the rationale for selectivity, provided a framework for quantitative assessment, and detailed the essential experimental protocols for biochemical and cellular assays. By applying these principles and methodologies, researchers and drug development professionals can effectively characterize novel IDO1 inhibitors and advance the most promising candidates toward clinical development. The ultimate goal is to harness the full therapeutic potential of IDO1 blockade to overcome tumor-induced immune suppression and improve patient outcomes.

Early In Vitro Studies of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: A Technical Guide

Disclaimer: A comprehensive search for "Ido1-IN-22" did not yield specific data. This guide provides a general overview of the methodologies and data presentation for the early in vitro evaluation of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, using information from publicly available studies on other well-characterized compounds.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the preclinical in vitro assessment of IDO1 inhibitors. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical regulator of immune responses, making it a significant target in immuno-oncology.[1][2]

Core Concepts: IDO1 Mechanism and Signaling

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) to N-formylkynurenine.[3][4] This enzymatic activity has profound effects on the local tumor microenvironment, leading to immune suppression through two primary mechanisms:

-

Tryptophan Depletion: The depletion of tryptophan activates the stress-response kinase General Control Nonderepressible 2 (GCN2) in T cells, leading to cell cycle arrest and anergy. It can also inhibit the mTORC1 pathway, a key regulator of cell growth and proliferation.[2][5][6]

-

Kynurenine (Kyn) Production: The accumulation of tryptophan metabolites, particularly kynurenine, has direct immunosuppressive effects. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), promoting the differentiation of naïve T cells into regulatory T cells (Tregs) and suppressing the activity of effector T cells and Natural Killer (NK) cells.[5][6]

These pathways are crucial for understanding the in vitro effects of IDO1 inhibitors, which aim to reverse this immunosuppressive state.[1][3]

Signaling Pathways

The following diagram illustrates the key signaling cascades affected by IDO1 activity in the tumor microenvironment.

Quantitative Data Presentation

The in vitro potency of IDO1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value is determined through enzymatic assays using recombinant human IDO1 (rhIDO1) and cell-based assays that measure kynurenine production in cells induced to express IDO1.

Table 1: In Vitro Potency of Representative IDO1 Inhibitors

| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |

| Epacadostat (INCB024360) | 10 - 72 | 7.1 - 15.3 | HeLa, SKOV-3 | [5][7][8][9] |

| Navoximod (GDC-0919) | 38 (IC50) / 7 (Ki) | 75 | HeLa | [5] |

| Linrodostat (BMS-986205) | 1.7 | 1.1 - 9.5 | HEK293, SKOV-3 | [5][7] |

| IDO2-IN-1 (Compound 22) | 411 | 633 | HeLa | [3] |

Note: IC50 values can vary based on specific assay conditions, such as substrate concentration and cell type.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of IDO1 inhibitors. Below are methodologies for key in vitro experiments.

Recombinant IDO1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[8][10]

-

Compound Incubation: Add serially diluted test compounds (typically in DMSO) to the wells of a 96-well plate.

-

Enzyme Addition: Add purified recombinant human IDO1 protein (e.g., ~40 nM) to each well and pre-incubate for approximately 15 minutes at room temperature.[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-tryptophan (e.g., 400 µM).[10]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[10]

-

Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[10]

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[10]

-

Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). Measure the absorbance at 480 nm to quantify kynurenine production.[10]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a four-parameter logistic curve fit.

Cell-Based IDO1 Activity Assay

This assay measures the inhibitory effect of a compound on IDO1 activity within a cellular context, providing data that better reflects bioavailability and cell permeability.

Methodology:

-

Cell Seeding: Plate a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells) in a 96-well plate at an appropriate density (e.g., 1 x 10^4 to 3 x 10^4 cells/well) and allow them to adhere overnight.[10][11]

-

IDO1 Induction: Add interferon-gamma (IFN-γ, e.g., 100 ng/mL) to the cell culture medium to induce the expression of IDO1. Incubate for 24 hours.[11]

-

Compound Treatment: Remove the induction medium and replace it with fresh medium containing serially diluted test compounds and a specified concentration of L-tryptophan (e.g., 50 µg/mL).[10][11]

-

Incubation: Incubate the cells with the compounds for 24-48 hours at 37°C.[3][11]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant using the same TCA and Ehrlich's reagent method described for the enzymatic assay, or by using HPLC for greater accuracy.[10][12]

-

Data Analysis: Calculate the cellular EC50 value based on the reduction of kynurenine production.

T-Cell Proliferation / Co-Culture Assay

This functional assay assesses the ability of an IDO1 inhibitor to reverse the T-cell suppression caused by IDO1-expressing cancer cells.

Methodology:

-

Cancer Cell Preparation: Seed IDO1-inducible cancer cells (e.g., SKOV-3) in a 96-well plate and induce IDO1 expression with IFN-γ as described above.

-

Co-culture Setup: After induction, add an immune cell line (e.g., Jurkat T cells) or primary human T cells to the cancer cell culture.[7]

-

Treatment: Add serially diluted test compounds to the co-culture.

-

Incubation: Incubate the co-culture for 72 hours.[7]

-

Proliferation/Viability Readout: Assess T-cell proliferation or viability. This can be done by:

-

Measuring ATP levels: Using a reagent like CellTiter-Glo®, which indicates the number of viable cells.

-

CFSE Staining: Pre-labeling T cells with CFSE and measuring dye dilution via flow cytometry to assess cell division.

-

-

Data Analysis: Determine the concentration at which the compound restores T-cell proliferation/viability in the presence of IDO1-expressing cells.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ido1-IN-22 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ido1-IN-22, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in cell culture experiments. The protocols outlined below are intended to assist in the investigation of the cellular effects of IDO1 inhibition and to facilitate the development of novel therapeutic strategies targeting the IDO1 pathway.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[3] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance.[3] Consequently, inhibition of IDO1 is a promising strategy in cancer immunotherapy.

This compound is a potent inhibitor of human IDO1 with demonstrated anti-tumor efficacy. This document provides detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory activity and functional consequences.

Chemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | [4] |

| CAS Number | 2126853-16-3 | [4] |

| Biochemical IC50 (hIDO1) | 67.4 nM | [4] |

| Cell-based IC50 (HeLa hIDO1) | 17.6 nM | [4] |

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the immune system. IDO1 is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). Its activity leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of kynurenine, which promotes the generation of regulatory T-cells (Tregs) and inhibits effector T-cell function. This compound blocks the enzymatic activity of IDO1, thereby reversing these immunosuppressive effects.

References

- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Ido1-IN-22 in Mouse Tumor Models

For Research Use Only.

Introduction to Ido1-IN-22

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key immunomodulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment (TME), upregulation of IDO1 by tumor cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming results in the suppression of effector T cell and Natural Killer (NK) cell function, and the promotion of regulatory T cells (Tregs), allowing cancer cells to evade immune destruction.[1][2]

This compound is designed to reverse this immunosuppressive mechanism. By competitively binding to the IDO1 enzyme, this compound blocks the conversion of tryptophan to kynurenine, thereby restoring local tryptophan levels and preventing the accumulation of immunosuppressive metabolites. This action relieves the metabolic checkpoint, enhancing the proliferation and effector function of anti-tumor immune cells and promoting a more robust anti-cancer immune response. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in syngeneic mouse tumor models.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of IDO1. This restores the local tryptophan concentration, which is essential for T cell proliferation and activation. Simultaneously, it reduces the levels of kynurenine, a ligand for the Aryl Hydrocarbon Receptor (AHR), which is known to drive the differentiation of naïve T cells into immunosuppressive Tregs. The overall effect is a shift in the TME from an immunosuppressive to an immunopermissive state, rendering tumors more susceptible to immune-mediated killing.

References

In Vivo Application of IDO1 Inhibitors: No Specific Data Available for Ido1-IN-22

Despite a comprehensive search of available scientific literature and databases, no specific information regarding the in vivo dosage, experimental protocols, or signaling pathways for the compound "Ido1-IN-22" could be found. This suggests that this compound may be a novel, less-studied, or internally designated compound for which public data is not yet available.

Therefore, the creation of detailed application notes and protocols specifically for this compound is not possible at this time.

General Considerations for In Vivo Studies of IDO1 Inhibitors

While specific data for this compound is unavailable, this document provides a general framework and key considerations for researchers planning in vivo experiments with novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, based on established knowledge of other compounds in this class.

IDO1 Signaling Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine. This process has profound effects on the tumor microenvironment and immune responses. The primary mechanisms of IDO1-mediated immunosuppression include:

-

Tryptophan Depletion: The depletion of the essential amino acid tryptophan in the local microenvironment inhibits the proliferation and function of effector T cells.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites can induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs), further suppressing anti-tumor immunity.

A simplified representation of the IDO1 signaling pathway is provided below.

Caption: Simplified IDO1 signaling pathway in the tumor microenvironment and the point of intervention for IDO1 inhibitors.

Experimental Protocols for In Vivo Evaluation of Novel IDO1 Inhibitors

The following provides a general workflow for the in vivo assessment of a novel IDO1 inhibitor.

Caption: A general experimental workflow for the in vivo evaluation of a novel IDO1 inhibitor.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor and to establish a relationship between drug concentration and the biological effect.

Methodology:

-

Animals: Healthy mice (e.g., C57BL/6 or BALB/c) are typically used.

-

Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the physicochemical properties of the compound.

-

Dosing: A single dose of the inhibitor is administered.

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Analysis:

-

PK Analysis: Plasma concentrations of the inhibitor are measured using LC-MS/MS to determine parameters such as Cmax, Tmax, AUC, and half-life.

-

PD Analysis: The levels of tryptophan and kynurenine in plasma or tissues are measured to assess the extent and duration of IDO1 inhibition.

-

Dose-Range Finding and Toxicity Studies

Objective: To determine the maximum tolerated dose (MTD) and to identify potential toxicities.

Methodology:

-

Animals: Healthy mice.

-

Dosing: Increasing doses of the inhibitor are administered daily for a defined period (e.g., 7-14 days).

-

Monitoring: Animals are monitored for clinical signs of toxicity, body weight changes, and mortality.

-

Analysis: At the end of the study, blood can be collected for hematology and clinical chemistry analysis, and major organs can be harvested for histopathological examination.

Efficacy Studies in Tumor Models

Objective: To evaluate the anti-tumor efficacy of the IDO1 inhibitor, either as a monotherapy or in combination with other agents.

Methodology:

-

Animal Models: Syngeneic tumor models (e.g., B16-F10 melanoma, CT26 colon carcinoma, LLC Lewis lung carcinoma in immunocompetent mice) are commonly used to assess the immune-mediated anti-tumor effects.

-

Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors are established, treatment with the IDO1 inhibitor is initiated at a well-tolerated and pharmacodynamically active dose.

-

Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal well-being is also monitored.

-

Endpoint Analysis: At the end of the study, tumors and spleens can be harvested for immunological analysis, such as flow cytometry to assess the infiltration and activation of different immune cell populations (e.g., CD8+ T cells, Tregs).

Quantitative Data from Preclinical Studies of Other IDO1 Inhibitors

While no data exists for this compound, the table below summarizes typical dosage information for other well-characterized IDO1 inhibitors from preclinical studies to provide a general reference.

| IDO1 Inhibitor | Animal Model | Dosage | Route of Administration | Frequency | Reference |

| Indoximod | Mouse | 200-400 mg/kg | Oral gavage | Twice daily | Published preclinical studies |

| Epacadostat | Mouse | 50-100 mg/kg | Oral gavage | Twice daily | Published preclinical studies |

| Navoximod | Mouse | 50-100 mg/kg | Oral gavage | Twice daily | Published preclinical studies |

Note: The optimal dosage for any new IDO1 inhibitor, including this compound, must be determined empirically through rigorous preclinical testing. The information provided here is for illustrative purposes only and should not be used as a direct protocol for this compound.

Recommendation: Researchers interested in using this compound should first seek information from the supplier or manufacturer regarding its properties and any available preclinical data. In the absence of such data, a systematic approach as outlined in the general experimental workflow is necessary to characterize the compound's in vivo activity.

Preparing Stock Solutions for the IDO1 Inhibitor Ido1-IN-22: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-22. Due to the limited availability of specific data for this compound in public databases, this protocol is based on established methods for similar small molecule IDO1 inhibitors. Researchers should verify the specific molecular weight and solubility of their particular batch of this compound from the supplier's technical data sheet to ensure accurate stock solution preparation. This guide includes quantitative data tables, detailed experimental procedures, and visual diagrams to facilitate accurate and reproducible results in a research setting.

Introduction to IDO1 and its Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic activity has significant implications for immunology, particularly in the context of cancer and autoimmune diseases. By depleting tryptophan and producing immunomodulatory kynurenine metabolites, IDO1 can suppress T-cell proliferation and function, leading to an immunosuppressive microenvironment.[2] This mechanism allows cancer cells to evade the host immune system. Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in immuno-oncology.

This compound is a small molecule inhibitor designed to target the enzymatic activity of IDO1. Accurate preparation of a stock solution is the first critical step for any in vitro or in vivo studies investigating its efficacy and mechanism of action.

IDO1 Signaling Pathway

The canonical pathway initiated by IDO1 involves the conversion of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. This depletion of tryptophan and accumulation of kynurenine and its downstream metabolites leads to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, ultimately fostering an immunosuppressive environment.

Quantitative Data for Stock Solution Preparation

| Parameter | Value | Source/Notes |

| Compound Name | This compound | - |

| Molecular Weight ( g/mol ) | User to Input | Crucial for accurate calculations. Obtain from supplier. |